molecular formula C12H17N B152621 6-(tert-Butyl)indoline CAS No. 261711-90-4

6-(tert-Butyl)indoline

Cat. No. B152621
M. Wt: 175.27 g/mol
InChI Key: FXADKCMBPNFSJC-UHFFFAOYSA-N
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Description

6-(tert-Butyl)indoline is a chemical compound that is part of the indoline family, which are heterocyclic organic structures containing a benzene ring fused to a pyrrolidine ring. The tert-butyl group attached to the indoline structure is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of indoline derivatives, including those with tert-butyl substituents, can be achieved through various methods. For instance, tert-butyl sulfinamide has been used as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and aryl chlorides, which is a key step in the synthesis of indoles and anilines with sensitive functional groups . Additionally, the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been reported, which involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . These methods highlight the versatility of tert-butyl groups in the synthesis of complex indoline derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl indoline derivatives can be characterized by various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a tert-butyl indoline derivative was determined by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the structure . Another study reported the synthesis of a tert-butyl indoline compound with a crystal structure stabilized by intermolecular N-H···O and intramolecular C-H···O hydrogen bonds .

Chemical Reactions Analysis

The presence of a tert-butyl group in indoline derivatives can influence their reactivity in chemical reactions. For instance, the synthesis of tert-butyl- and bromo-functionalized [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines involves condensation reactions that are facilitated by the tert-butyl group . Moreover, the Heck reaction/C-H activation/amination sequence with diaziridinone is a method used to form indolines, where the tert-butyl group may affect the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indoline derivatives can be studied using spectroscopic methods and computational analyses such as Density Functional Theory (DFT). For example, DFT analyses have been used to study the intramolecular hydrogen bonding in tert-butyl indoline derivatives, which can affect their thermal stability and reactivity . The molecular electrostatic potential and frontier molecular orbitals of these compounds have also been investigated, providing insights into their physicochemical properties .

Scientific Research Applications

Environmental and Synthetic Chemistry

  • Synthetic Phenolic Antioxidants : Compounds similar to 6-(tert-Butyl)indoline, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been investigated for their environmental occurrence, human exposure, and toxicity. These studies highlight the presence of such antioxidants in different environmental matrices and their potential human health implications, emphasizing the need for the development of novel antioxidants with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Medicinal Chemistry and Pharmacology

  • Indole Synthesis : Indoles, closely related to 6-(tert-Butyl)indoline, have been a subject of extensive research due to their presence in natural products and significance in drug development. A comprehensive review of indole synthesis methods provides a foundation for developing new synthetic routes and understanding the structural diversity of indole-based compounds (Taber & Tirunahari, 2011).
  • Catharanthus Alkaloids : The study of terpenoid indole alkaloids, like those derived from Catharanthus roseus, underscores the medicinal importance of indole derivatives. Research into the biosynthesis, pharmacology, and biotechnological production of these compounds reveals their therapeutic potential, especially in cancer treatment (van der Heijden et al., 2004).

Environmental Applications

  • Methyl Tert-Butyl Ether Decomposition : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor offers insights into the removal of pollutants related to 6-(tert-Butyl)indoline. Such studies contribute to understanding the environmental fate of tert-butyl compounds and exploring sustainable methods for mitigating pollution (Hsieh et al., 2011).

Analytical Chemistry

  • Antioxidant Activity Analysis : The evaluation of antioxidant activity, including methods involving phenolic compounds like 6-(tert-Butyl)indoline derivatives, plays a crucial role in food science, pharmaceuticals, and environmental studies. Reviews of analytical methods used in determining antioxidant activity highlight the importance of these compounds in various scientific disciplines (Munteanu & Apetrei, 2021).

Safety And Hazards

6-(tert-Butyl)indoline may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

Future Directions

Indoles, including 6-(tert-Butyl)indoline, are gaining importance in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . Therefore, the synthesis of new tert-butyl-substituted heteroaromatic compounds, including 6-(tert-Butyl)indoline, is a promising area of future research .

properties

IUPAC Name

6-tert-butyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2,3)10-5-4-9-6-7-13-11(9)8-10/h4-5,8,13H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXADKCMBPNFSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-Butyl)indoline

Synthesis routes and methods

Procedure details

6-tert-Butyl-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester (Prepared in Example HH; 12.0 g) in CH2Cl2 (100 mL) was cooled to 0° C. and treated with HCl gas for 10 minutes. The reaction mixture was warmed to room temperature and stirred for 1 hour. The solvents were evaporated; the residue was dissolved in EtOAc, washed with saturated NaHCO3 solution and brine, and dried (MgSO4.) Concentration gave the title compound which was used without any further purification. MS(APCI): 176 (M+H).
Quantity
12 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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